(4-Fluoro-3-isopropoxy-5-methylphenyl)boronic acid
Description
(4-Fluoro-3-isopropoxy-5-methylphenyl)boronic acid is an arylboronic acid derivative featuring a phenyl ring substituted with fluorine (position 4), isopropoxy (position 3), and methyl (position 5) groups. This compound is structurally tailored for applications in organic synthesis, medicinal chemistry, and materials science.
Properties
IUPAC Name |
(4-fluoro-3-methyl-5-propan-2-yloxyphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BFO3/c1-6(2)15-9-5-8(11(13)14)4-7(3)10(9)12/h4-6,13-14H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAEWNHJYYRULBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)OC(C)C)F)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Aromatic Ring Construction
Two primary strategies emerge for constructing the substituted benzene ring:
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Functionalization of Pre-Substituted Arenes : Starting from commercially available fluorinated toluene derivatives, sequential alkoxylation and methylation can install the isopropoxy and methyl groups. For example, 3-bromo-4-fluoro-5-methylphenol could serve as a precursor for isopropoxy introduction via nucleophilic aromatic substitution (SNAr) with isopropyl alcohol under basic conditions.
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Cross-Coupling Approaches : Palladium-catalyzed coupling reactions (e.g., Suzuki, Buchwald-Hartwig) enable modular assembly. A 3-isopropoxy-4-fluoro-5-methylphenyl halide could couple with a boronic acid partner, though this route risks transmetalation complications.
Halogenation Strategies for Boronic Acid Precursors
Introducing a halogen (typically bromine) at the desired boronation site is critical. Directed ortho-metalation (DoM) or electrophilic substitution may achieve this:
Directed Ortho-Metalation
Using the isopropoxy group as a directing group, lithiation at C4 (ortho to OiPr) followed by quenching with bromine or an electrophile installs the halogen. For instance:
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Treat 3-isopropoxy-5-methylfluorobenzene with LDA (lithium diisopropylamide) at -78°C in THF.
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Add Br2 or NBS (N-bromosuccinimide) to generate 4-bromo-3-isopropoxy-5-methylfluorobenzene.
Key Parameters :
Electrophilic Bromination
Electron-rich aromatic systems undergo electrophilic bromination at activated positions. The isopropoxy group’s strong +M effect activates C4 and C6 positions, but the C4 fluoro substituent (-I effect) may deactivate the ring, necessitating Lewis acid catalysts like FeBr3.
Boronic Acid Installation via Halogen-Metal Exchange
The final step converts the brominated intermediate to the boronic acid using established protocols:
Lithium-Halogen Exchange and Borylation
Adapting methods from CN103951688A:
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Reaction Setup : Under nitrogen, dissolve 4-bromo-3-isopropoxy-5-methylfluorobenzene (1 eq) in anhydrous THF.
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Lithiation : Add n-BuLi (1.1 eq) at -78°C, stir for 3 h.
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Quenching : Introduce triisopropyl borate (1.05 eq), warm to room temperature over 12 h.
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Workup : Acidify with 1N HCl (pH 5–6), extract with ethyl acetate, concentrate, and rinse with n-hexane.
Optimization Considerations :
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Temperature Control : Maintaining -78°C during lithiation prevents side reactions.
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Stoichiometry : Slight excess of n-BuLi ensures complete halogen exchange.
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Purification : Hexane rinsing removes residual triisopropyl borate and lithium salts.
Yield Data :
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Bromination | 70 | >98 |
| Borylation | 73 | >98 |
Alternative Catalytic Borylation Approaches
Transition-metal-catalyzed Miyaura borylation offers a complementary route, particularly for sterically hindered substrates:
Palladium-Catalyzed Method
Using Pd(dppf)Cl2 as a catalyst:
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Combine 4-bromo-3-isopropoxy-5-methylfluorobenzene (1 eq), bis(pinacolato)diboron (1.2 eq), Pd catalyst (5 mol%), and KOAc (3 eq) in dioxane.
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Heat at 80°C for 12 h under argon.
Advantages :
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Functional group tolerance for ethers and fluorides.
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Mild conditions compared to cryogenic lithiation.
Limitations :
Spectroscopic Characterization and Quality Control
Post-synthesis analysis ensures structural fidelity:
1H NMR Profiling
Key signals for the target compound:
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δ 2.20 ppm (s, 3H) : C5 methyl group.
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δ 4.65 ppm (septet, 1H) : OCH(CH3)2.
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δ 6.90–7.10 ppm (m, 2H) : Aromatic protons.
19F NMR Analysis
A singlet near δ -115 ppm confirms the para-fluoro substituent’s electronic environment.
HPLC Purity Assessment
Reverse-phase chromatography (C18 column, acetonitrile/water gradient) typically achieves >98% purity, critical for pharmaceutical applications.
Challenges and Mitigation Strategies
Steric Hindrance Effects
The isopropoxy and methyl groups create steric congestion, slowing lithiation and borylation. Mitigations include:
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Using more reactive alkyllithium reagents (e.g., s-BuLi).
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Increasing reaction time during boron ester addition.
Regioselectivity in Halogenation
Competing bromination at C6 (ortho to methyl) may occur. Employing bulky directing groups (e.g., tmp-Li) or low-temperature electrophilic conditions enhances C4 selectivity.
Chemical Reactions Analysis
Types of Reactions: (4-Fluoro-3-isopropoxy-5-methylphenyl)boronic acid primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base to form a biaryl or substituted alkene.
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), bases (e.g., potassium carbonate, sodium hydroxide), aryl or vinyl halides.
Conditions: The reactions are typically carried out in solvents such as toluene, DMF, or ethanol at temperatures ranging from room temperature to 100°C.
Major Products: The major products formed from these reactions are biaryl compounds or substituted alkenes, depending on the nature of the halide used in the coupling reaction.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula C10H14BFO3 and a molecular weight of 212.03 g/mol. Its structure includes a fluorine substituent, an isopropoxy group, and a methyl group, which collectively enhance its reactivity and solubility. The boronic acid functional group allows it to form reversible covalent bonds with diols and other Lewis bases, which is crucial for its role in chemical reactions.
Enzyme Inhibition
Boronic acids, including (4-Fluoro-3-isopropoxy-5-methylphenyl)boronic acid, are known to interact with biological targets such as enzymes and receptors. They can act as enzyme inhibitors, particularly for serine or threonine proteases. This property makes them valuable in designing therapeutic agents aimed at specific diseases, including cancer .
Case Study: Prostate Cancer Treatment
A study evaluated the efficacy of boronic acid derivatives in treating prostate cancer. The results indicated that these compounds significantly reduced the viability of PC-3 prostate cancer cells while sparing normal L929 fibroblast cells, suggesting selective cytotoxicity.
Material Science
The compound also finds applications in the production of advanced materials such as polymers and electronic components. Its ability to form stable covalent bonds makes it suitable for creating functionalized materials that can be tailored for specific applications.
Research has shown that this compound exhibits notable biological activities. Its interactions with various biomolecules have led to investigations into its potential as an antimicrobial agent and its role in modulating cellular processes.
Case Study: Antimicrobial Efficacy
Investigations into the antimicrobial properties of boronic acids have revealed that several derivatives display significant inhibition against pathogens like Staphylococcus aureus, indicating their potential as antimicrobial agents.
Mechanism of Action
The primary mechanism of action for (4-Fluoro-3-isopropoxy-5-methylphenyl)boronic acid is its participation in Suzuki-Miyaura cross-coupling reactions. The process involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.
Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Substituent Effects on Acidity (pKa)
The acidity of boronic acids is critical for their reactivity and biological activity. Substituents on the aromatic ring significantly modulate pKa:
- Fluorine : Electron-withdrawing groups like fluorine lower pKa by stabilizing the conjugate base. For example, phenylboronic acid has a pKa of 8.86, while fluorinated analogs like (3-Fluoro-4-formyl-5-methoxyphenyl)boronic acid (pKa ~7–8) exhibit enhanced acidity .
- Isopropoxy vs. Methoxy : The isopropoxy group in the target compound introduces greater steric hindrance compared to methoxy-substituted analogs (e.g., 4-Fluoro-3-methoxyphenylboronic acid, CAS 854778-31-7). This reduces hydrolysis rates and may improve stability in physiological environments .
- Methyl vs. Trifluoromethyl : A methyl group at position 5 (target compound) is less electron-withdrawing than a trifluoromethyl group (e.g., (4-Fluoro-3-isobutoxy-5-(trifluoromethyl)phenyl)boronic acid). The latter further lowers pKa and increases lipophilicity, enhancing membrane permeability .
Table 1: pKa and Structural Features of Selected Boronic Acids
Reactivity in Cross-Coupling Reactions
Boronic acids are pivotal in Suzuki-Miyaura couplings. Substituent effects on reactivity include:
- Electron-Withdrawing Groups (e.g., F) : Accelerate transmetallation by increasing electrophilicity. For instance, (4-Chlorophenyl)boronic acid (IC50 12 µM in PARP inhibition) reacts faster than phenylboronic acid due to chlorine’s electron-withdrawing nature .
- Steric Effects : The isopropoxy group in the target compound may slow coupling kinetics compared to less bulky analogs (e.g., (3-Ethoxy-5-fluorophenyl)boronic acid) but improves regioselectivity .
Biological Activity
(4-Fluoro-3-isopropoxy-5-methylphenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Boronic acids are known for their ability to form reversible covalent bonds with diols and other Lewis bases, which contributes to their diverse biological applications. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Anticancer Activity
Recent studies have highlighted the anticancer properties of various boronic acid derivatives, including this compound. Research indicates that compounds in this class can inhibit key cellular pathways involved in cancer progression.
- Inhibition of Kinases : Boronic acids often act as kinase inhibitors. For example, they can inhibit cyclin-dependent kinases (CDKs) and other signaling pathways that regulate cell cycle progression. The inhibition of CDKs leads to cell cycle arrest in cancer cells, thereby preventing proliferation .
- Induction of Apoptosis : Some studies suggest that boronic acids can induce apoptosis in cancer cells through the activation of pro-apoptotic factors and the inhibition of anti-apoptotic proteins .
- DNA Damage Response : Compounds like this compound may also induce DNA damage, as evidenced by increased levels of phosphorylated H2AX (p-H2AX), a marker for DNA double-strand breaks. This response can trigger cellular repair mechanisms or lead to programmed cell death if the damage is irreparable .
Case Studies
Several case studies have explored the biological activity of boronic acid derivatives:
- Study on Renal Cancer : In vitro experiments demonstrated that certain boronic acid derivatives exhibit potent activity against renal cancer cell lines. These compounds were shown to promote cell cycle arrest and apoptosis, suggesting their potential as therapeutic agents for renal cancer treatment .
- Leukemia Cell Lines : Another study reported that boronic acid derivatives effectively inhibited the growth of leukemia cell lines by disrupting critical signaling pathways involved in cell survival and proliferation .
Table 1: Summary of Biological Activities
| Compound Name | Activity Type | Targeted Cancer Type | Mechanism of Action |
|---|---|---|---|
| This compound | Anticancer | Renal Cancer | CDK inhibition, apoptosis induction |
| HSD1400 | Antitumor | Leukemia | Inhibition of oncogenic signaling pathways |
| HSD1791 | Dual CLK/ROCK Inhibitor | Various cancers | Induction of DNA damage, cell cycle arrest |
Q & A
Q. What protocols ensure reliable diol-binding assays for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
